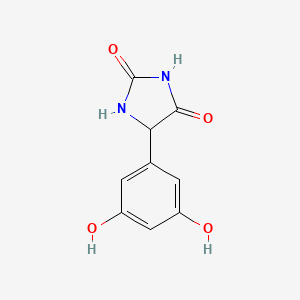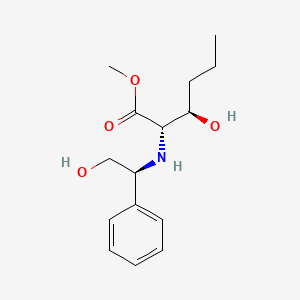
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method involves the use of enantioselective synthesis techniques. For instance, starting from a chiral precursor, such as Garner’s aldehyde, the compound can be synthesized through a series of reactions including Horner–Wadsworth–Emmons reaction, 1,4-addition of lithium dialkylcuprates, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions and efficient purification techniques to ensure the desired enantiomer is obtained with high purity. The use of automated synthesis and purification systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination and acetic anhydride (Ac₂O) for acetylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)butanoic Acid Methyl Ester
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)pentanoic Acid Methyl Ester
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)heptanoic Acid Methyl Ester
Uniqueness
The uniqueness of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester lies in its specific stereochemistry and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
methyl (2S,3R)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]hexanoate |
InChI |
InChI=1S/C15H23NO4/c1-3-7-13(18)14(15(19)20-2)16-12(10-17)11-8-5-4-6-9-11/h4-6,8-9,12-14,16-18H,3,7,10H2,1-2H3/t12-,13-,14+/m1/s1 |
Clé InChI |
IHKXMYCWCUJUHV-MCIONIFRSA-N |
SMILES isomérique |
CCC[C@H]([C@@H](C(=O)OC)N[C@H](CO)C1=CC=CC=C1)O |
SMILES canonique |
CCCC(C(C(=O)OC)NC(CO)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



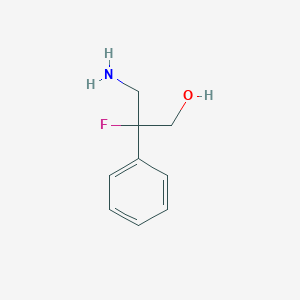
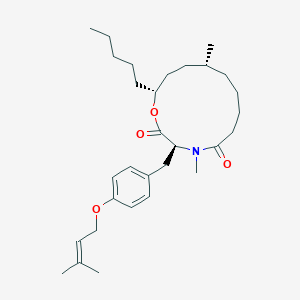
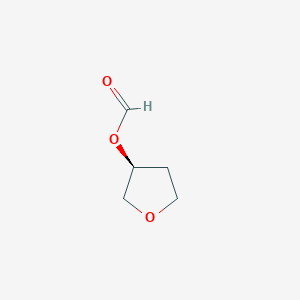
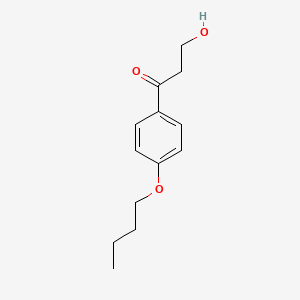
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
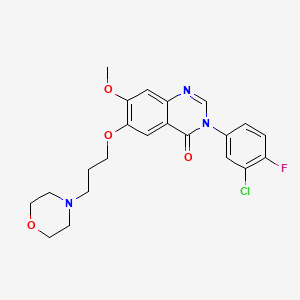
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
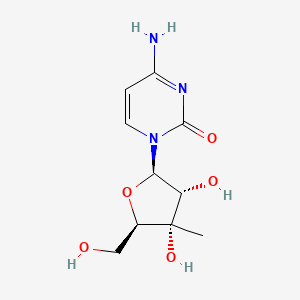

![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)
